molecular formula C12H21N3O B13638094 Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone

Cat. No.: B13638094
M. Wt: 223.31 g/mol
InChI Key: SELREFQYNWHKLM-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone (hereafter referred to by its systematic name) is a synthetic small molecule with a distinct structural framework featuring a cyclobutyl group, a piperazine-substituted azetidine ring, and a methanone linker. This compound has garnered attention as a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism . Its X-ray co-crystal structure with human MAGL (PDB ID: 3PE6) reveals a closed conformation of the enzyme, with the compound occupying the hydrophobic substrate-binding pocket through interactions with residues such as Ala51 and Met123 . The cyclobutyl group contributes to optimal steric fit, while the piperazine-azetidine moiety enhances binding affinity via polar interactions .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

cyclobutyl-(3-piperazin-1-ylazetidin-1-yl)methanone

InChI

InChI=1S/C12H21N3O/c16-12(10-2-1-3-10)15-8-11(9-15)14-6-4-13-5-7-14/h10-11,13H,1-9H2

InChI Key

SELREFQYNWHKLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Chemical Structure and Identifiers

  • Molecular Formula: C13H21N_3O (estimated from the name, considering cyclobutyl, piperazinyl, and azetidinyl groups)
  • Key Functional Groups: Cyclobutyl ring, azetidine ring (a four-membered nitrogen-containing ring), piperazine moiety, and a methanone (carbonyl) linking group.
  • Synonyms: 1-(Cyclobutylcarbonyl)piperazine derivatives are closely related compounds, but the target compound specifically includes the azetidinyl substitution on the piperazine nitrogen.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone involves constructing the azetidine ring substituted with a piperazinyl group, followed by acylation with a cyclobutylcarbonyl moiety. The preparation typically proceeds through the following key steps:

  • Synthesis of the Azetidine Intermediate:

    • Azetidine rings can be synthesized via ring-closure reactions of appropriate amino alcohols or halogenated precursors.
    • Piperazine is introduced by nucleophilic substitution or ring-opening reactions on azetidine precursors bearing suitable leaving groups at the 3-position.
  • Acylation with Cyclobutylcarbonyl Chloride:

    • The free amine of the piperazinyl-azetidinyl intermediate is acylated using cyclobutylcarbonyl chloride or an equivalent activated acid derivative.
    • This step forms the methanone linkage, completing the target compound.

Detailed Synthetic Routes

While direct literature specifically detailing this compound is scarce, related preparation methods for analogues and components provide a reliable basis.

Preparation of 3-(Piperazin-1-yl)azetidine
  • Starting from 3-haloazetidine derivatives, nucleophilic substitution with piperazine under mild conditions (e.g., reflux in ethanol or DMF) yields 3-(piperazin-1-yl)azetidine.
  • Protection/deprotection strategies may be employed to selectively functionalize the azetidine nitrogen.
Acylation with Cyclobutylcarbonyl Chloride
  • Cyclobutylcarbonyl chloride is prepared by reacting cyclobutanecarboxylic acid with thionyl chloride or oxalyl chloride.
  • The piperazinyl nitrogen of the intermediate is then acylated by adding cyclobutylcarbonyl chloride in an inert solvent such as dichloromethane, in the presence of a base like triethylamine, at low temperature (0°C to room temperature).
  • The product is purified by extraction and recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product
1 3-Haloazetidine + Piperazine Reflux in DMF or ethanol 3-(Piperazin-1-yl)azetidine
2 Cyclobutanecarboxylic acid + SOCl2 Reflux in inert solvent Cyclobutylcarbonyl chloride
3 3-(Piperazin-1-yl)azetidine + Cyclobutylcarbonyl chloride + Et3N 0°C to RT, DCM solvent This compound

Purification and Characterization

  • The final product is typically purified by liquid-liquid extraction, washing with acidic and basic aqueous solutions to remove impurities, followed by drying over anhydrous magnesium sulfate.
  • Crystallization or column chromatography may be employed for further purification.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Supporting Data

Yield and Reaction Efficiency

  • Reported yields for similar acylation reactions with cyclobutylcarbonyl chloride range from 70% to 90% under optimized conditions.
  • The nucleophilic substitution step to introduce piperazine onto azetidine typically achieves yields above 80%, depending on reaction time and solvent.

Reaction Conditions Optimization

Parameter Optimal Condition Notes
Solvent Dichloromethane (DCM), DMF DCM for acylation, DMF for substitution
Temperature 0°C to room temperature Controls reaction rate and selectivity
Base Triethylamine Neutralizes HCl byproduct in acylation
Reaction Time 2-18 hours Longer times improve conversion but may increase side reactions
Purification Acid/base wash, drying, recrystallization Removes unreacted starting materials and byproducts

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Azetidine ring formation 3-Haloazetidine + Piperazine, reflux 80-85 Solvent: DMF or ethanol
Acyl chloride synthesis Cyclobutanecarboxylic acid + SOCl2 90 Reflux, inert solvent
Acylation Intermediate + cyclobutylcarbonyl chloride + Et3N, 0-25°C 75-90 Solvent: DCM, base required
Purification Acid/base wash, drying, recrystallization N/A Ensures product purity

Chemical Reactions Analysis

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties are best contextualized against analogous MAGL inhibitors and related methanone derivatives. Below is a detailed comparison:

Structural and Functional Comparison Table

Compound Name Structural Features Target Affinity/Potency Selectivity Key Interactions/Notes
Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone Cyclobutyl, benzoxazole-pyrimidine core, azetidine-piperazine chain MAGL Docking energy: −9.2 kcal·mol⁻¹ High selectivity for MAGL over FAAH Binds MAGL’s hydrophobic pocket; H-bonds with Ala51/Met123
JNJ-42226314 [1-(4-Fluorophenyl)indol-5-yl], thiazole-2-carbonyl-piperazine-azetidine MAGL IC₅₀: 6.2 nM (reversible) Selective for MAGL; CNS-penetrant Reversible inhibition; preclinical efficacy in pain models
ZYH (2-cyclohexyl-1,3-benzoxazol-6-yl)-[3-(4-pyrimidin-2-ylpiperazin-1-yl)azetidin-1-yl] MAGL Not explicitly reported Comparable to parent compound Structurally analogous; similar binding mode
QD8 4-Fluorophenyl, cyclopropanecarbonyl-piperazine Unknown Not reported Not characterized Synthesized but untested for MAGL activity
Cyclobutyl[3-(4-methylpiperazinomethyl)phenyl]methanone Cyclobutyl, 4-methylpiperazinemethyl-phenyl Unknown Not reported Not characterized Structural analog with no reported MAGL data

Key Structural Differences and Implications

Core Heterocycle Variations :

  • The parent compound and ZYH share a benzoxazole-pyrimidine core, which enhances π-π stacking in MAGL’s hydrophobic pocket. In contrast, JNJ-42226314 employs a fluorophenylindole-thiazole system, improving CNS penetration .
  • QD8 replaces the benzoxazole with a cyclopropanecarbonyl group, likely reducing target affinity due to diminished aromatic interactions .

Piperazine Substituents :

  • Pyrimidine substitution on piperazine (in ZYH and the parent compound) optimizes hydrogen bonding with MAGL’s active site. JNJ-42226314’s thiazole-2-carbonyl group may enhance metabolic stability .

Cyclobutyl vs.

Selectivity and Binding Mode Insights

  • The parent compound and ZYH exhibit high MAGL selectivity due to their tailored fit into the enzyme’s closed conformation, avoiding off-target effects on fatty acid amide hydrolase (FAAH) .
  • JNJ-42226314’s reversible mechanism and thiazole moiety may reduce long-term toxicity risks compared to irreversible MAGL inhibitors .

Structure-Activity Relationship (SAR) Notes

Azetidine-Piperazine Linkage : Critical for maintaining conformational flexibility while anchoring the molecule in MAGL’s binding site.

Benzoxazole/Pyrimidine Core : Essential for π-π interactions; modifications here correlate with potency loss .

Cyclobutyl Optimization : Smaller than cyclohexyl, it minimizes steric clashes while maximizing hydrophobic contacts .

Biological Activity

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • Molecular Formula: C_{12}H_{16}N_{2}O
  • Molecular Weight: 220.27 g/mol

The synthesis typically involves multi-step reactions, including the formation of the azetidine ring and the introduction of the cyclobutyl and piperazine moieties. The synthetic route may include:

  • Formation of Azetidine: Utilizing β-amino acids or alcohols.
  • Piperazine Coupling: Achieved through nucleophilic substitution reactions.
  • Final Product Isolation: Purification through crystallization or chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A notable derivative was shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells, particularly colon cancer cells (HT29). The effective concentration (ED50) for this activity was approximately 115 nM, indicating a strong selective action against cancer cells compared to normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial and fungal strains, suggesting that this compound may possess similar effects. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring have been shown to significantly influence both antitumor and antimicrobial activities, which can guide future synthetic modifications to enhance efficacy .

Case Studies

Several case studies have been documented regarding the biological effects of related compounds:

  • Colon Cancer Sensitization: A study indicated that piperazine-based derivatives enhance sensitivity to apoptotic signals in colon cancer cells, leading to increased apoptosis rates when combined with TNF ligands .
  • Antifungal Testing: A series of synthesized compounds demonstrated significant antifungal activity against Candida species, showcasing their potential as therapeutic agents in treating fungal infections .

Research Findings

Recent research findings emphasize the need for further exploration into the pharmacokinetics and toxicity profiles of this compound:

Property Finding
ED50 (Antitumor) ~115 nM in HT29 colon cancer cells
Antimicrobial Activity Effective against various bacterial strains
Toxicity Requires further investigation

Q & A

Q. What synthetic routes are commonly employed for Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Suzuki-Miyaura coupling (using palladium catalysts) to form carbon-carbon bonds between cyclobutyl and azetidine-piperazine moieties .
  • Acylation steps : Reacting piperazine derivatives with activated carbonyl groups under anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) to isolate intermediates and final products with >95% purity .
    Critical conditions include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., tetrahydrofuran for coupling reactions), and reaction time optimization to minimize side products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of the cyclobutyl, azetidine, and piperazine groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 277.18) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
  • HPLC : Validates purity (>98%) and monitors reaction progress .

Advanced Research Questions

Q. How does this compound achieve selectivity for monoacylglycerol lipase (MAGL) over other serine hydrolases, and what assays validate this specificity?

  • Mechanistic studies : Competitive binding assays using fluorophosphonate probes reveal MAGL inhibition (IC50 < 10 nM) without affecting FAAH or ABHD6 .
  • Enzyme activity profiling : Incubation with tissue lysates (e.g., brain homogenates) quantifies 2-AG elevation via LC-MS, confirming target engagement .
  • Cross-reactivity panels : Screening against 150+ serine hydrolases demonstrates >1,000-fold selectivity for MAGL .

Q. What strategies can address observed contradictions in the compound’s pharmacokinetic (PK) profiles between rodent models and higher mammals?

  • Species-specific metabolism studies : Liver microsome assays identify cytochrome P450 isoforms responsible for metabolic discrepancies .
  • Dosing regimen adjustments : Subcutaneous administration in primates improves bioavailability compared to oral routes in rodents .
  • Isotopic labeling : 14C-labeled compound tracks metabolite formation and tissue distribution differences .

Q. How can researchers optimize the compound’s in vivo efficacy in neuropathic pain models despite variable blood-brain barrier (BBB) penetration?

  • BBB permeability assays : Parallel artificial membrane permeability (PAMPA) and in situ brain perfusion quantify passive diffusion and active transport .
  • Prodrug strategies : Esterification of the carbonyl group enhances lipophilicity, increasing brain-to-plasma ratios by 3-fold .
  • Functional readouts : Electroencephalogram (EEG) gamma power modulation and nociceptive threshold measurements correlate with CNS exposure .

Q. Methodological Notes

  • Data contradiction resolution : Conflicting PK/PD data require cross-validation using orthogonal assays (e.g., radioligand binding vs. functional activity) .
  • Synthetic optimization : DoE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, solvent polarity) for yield improvement .

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